5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
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Description
5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Pyridinium ylides in quinoline/indolizine hybrids : A study by Belguedj et al. (2015) explored the reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide, revealing the formation of a five-membered ring between the pyridine ring and the methylene group, which has implications for structural analysis in chemical synthesis (Belguedj et al., 2015).
Antimicrobial Applications
- Synthesis of s-Triazine-Based Thiazolidinones : Patel et al. (2012) synthesized a series of thiazolidinone derivatives, including compounds linked with 1-pyridin-2-yl-piperazine, which showed antimicrobial activity against various bacteria and fungi (Patel et al., 2012).
Antitubercular Applications
- Diversity-Oriented Synthesis for Antitubercular Agents : Kantevari et al. (2011) demonstrated the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, which showed promising antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Anticancer Applications
- Synthesis and Bioactivity of Quinoline Derivatives : Zhang et al. (2003) synthesized 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters, which exhibited cytotoxic activity in various cancer cells (Zhang et al., 2003).
Foodborne Heterocyclic Amines Metabolism
- Metabolism of Foodborne Heterocyclic Aromatic Amines : Beer et al. (2017) investigated the metabolism of heterocyclic aromatic amines by Lactobacillus reuteri, which has implications for understanding the metabolic pathways of these compounds in the human body (Beer et al., 2017).
Synthesis and Catalysis Applications
- Synthesis and Catalysis of Aluminum Complexes : Qiao et al. (2011) researched the reaction of quinolin-8-amine with pyrrole-based ligands, leading to aluminum complexes that catalyze the ring-opening polymerization of ɛ-caprolactone, a significant finding in polymer chemistry (Qiao et al., 2011).
Properties
IUPAC Name |
5,7-dimethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-6-13(2)16-8-15(18(22)21-17(16)7-12)11-20-10-14-4-3-5-19-9-14/h3-9,20H,10-11H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZFAINEFHYPNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)CNCC3=CN=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.